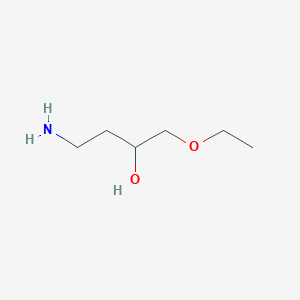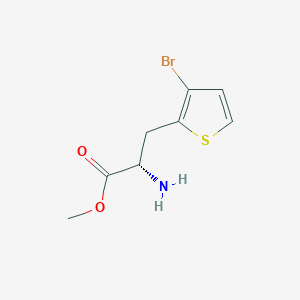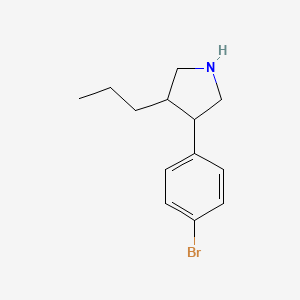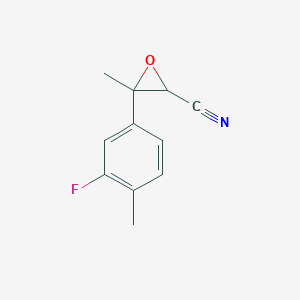![molecular formula C7H7BF3KS B13193790 Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide is a chemical compound with the molecular formula C7H6BF3KS. It is known for its unique structure, which includes a trifluoroborate group attached to a phenylsulfanyl methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[(phenylsulfanyl)methyl]boranuide typically involves the reaction of phenylsulfanyl methylborane with potassium fluoride and trifluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhSCH2BH2+KF+HBF3→K[PhSCH2BF3]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield phenylsulfanyl boronic acid derivatives, while substitution reactions can produce a wide range of functionalized boron compounds .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-boron bonds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, especially in the synthesis of boron-containing pharmaceuticals.
Material Science: It is investigated for its role in the development of new materials with unique properties.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions
Wirkmechanismus
The mechanism of action of Potassium trifluoro[(phenylsulfanyl)methyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The phenylsulfanyl group also contributes to the compound’s reactivity by stabilizing intermediates and transition states during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(phenyl)boranuide
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(4-chlorophenyl)boranuide
Uniqueness
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide is unique due to the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H7BF3KS |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
potassium;trifluoro(phenylsulfanylmethyl)boranuide |
InChI |
InChI=1S/C7H7BF3S.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 |
InChI-Schlüssel |
WKOGVZLRQPZGOV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CSC1=CC=CC=C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


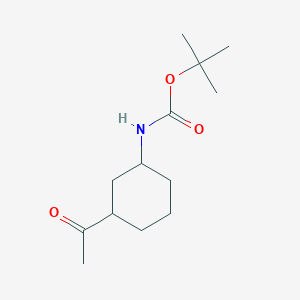
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
